molecular formula C4H4F3N3O2S B13505196 1-(trifluoromethyl)-1H-pyrazole-5-sulfonamide

1-(trifluoromethyl)-1H-pyrazole-5-sulfonamide

Cat. No.: B13505196
M. Wt: 215.16 g/mol
InChI Key: ROZLMIHUGYTAEG-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-1H-pyrazole-5-sulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(trifluoromethyl)-1H-pyrazole-5-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of trifluoromethyl ketones with hydrazine derivatives to form the pyrazole ring, followed by sulfonation to introduce the sulfonamide group . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(trifluoromethyl)-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity . These interactions can affect various biochemical pathways, making the compound a potent modulator of biological processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H4F3N3O2S

Molecular Weight

215.16 g/mol

IUPAC Name

2-(trifluoromethyl)pyrazole-3-sulfonamide

InChI

InChI=1S/C4H4F3N3O2S/c5-4(6,7)10-3(1-2-9-10)13(8,11)12/h1-2H,(H2,8,11,12)

InChI Key

ROZLMIHUGYTAEG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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